molecular formula C38H61N12O21P3S2 B012164 3'-Bis22ATP CAS No. 104693-47-2

3'-Bis22ATP

Cat. No.: B012164
CAS No.: 104693-47-2
M. Wt: 1179 g/mol
InChI Key: QUIKTLUMMZOFEM-AHPLQVIFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Bis22ATP is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3'-Bis22ATP involves multiple steps, each requiring precise reaction conditions. The synthetic route typically begins with the preparation of the core purine structure, followed by the sequential addition of various functional groups. Industrial production methods may involve the use of automated synthesizers to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The disulfide bonds can be reduced to thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like dithiothreitol, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3'-Bis22ATP has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3'-Bis22ATP can be compared to other similar compounds, such as:

    Adenosine triphosphate (ATP): Shares structural similarities but differs in its specific functional groups and biological roles.

    NADH: Another nucleotide-based molecule with distinct redox properties

Properties

CAS No.

104693-47-2

Molecular Formula

C38H61N12O21P3S2

Molecular Weight

1179 g/mol

IUPAC Name

[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate

InChI

InChI=1S/C38H61N12O21P3S2/c1-3-23(52)41-13-9-5-7-11-25(54)68-31-21(15-51)66-37(29(31)56)47-17-43-27-33(39)45-19-49(35(27)47)75-76-50-20-46-34(40)28-36(50)48(18-44-28)38-30(57)32(69-26(55)12-8-6-10-14-42-24(53)4-2)22(67-38)16-65-73(61,62)71-74(63,64)70-72(58,59)60/h17-22,29-32,35-38,51,56-57H,3-16,39-40H2,1-2H3,(H,41,52)(H,42,53)(H,61,62)(H,63,64)(H2,58,59,60)/t21-,22-,29-,30-,31-,32-,35?,36?,37+,38+/m1/s1

InChI Key

QUIKTLUMMZOFEM-AHPLQVIFSA-N

SMILES

CCC(=O)NCCCCCC(=O)OC1C(OC(C1O)N2C=NC3=C(N=CN(C32)SSN4C=NC(=C5C4N(C=N5)C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCNC(=O)CC)O)N)N)CO

Isomeric SMILES

CCC(=O)NCCCCCC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]1O)N2C=NC3=C(N=CN(C32)SSN4C=NC(=C5C4N(C=N5)[C@@H]6[C@@H]([C@@H]([C@H](O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCNC(=O)CC)O)N)N)CO

Canonical SMILES

CCC(=O)NCCCCCC(=O)OC1C(OC(C1O)N2C=NC3=C(N=CN(C32)SSN4C=NC(=C5C4N(C=N5)C6C(C(C(O6)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCNC(=O)CC)O)N)N)CO

Synonyms

3'-bis22ATP
3,3'-dithiobis(3'-O-6-(propionylamino)hexanoyl)adenosine 5'-triphosphate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.